Fmoc-Leu-OSu

Catalog No.
S834071
CAS No.
76542-83-1
M.F
C25H26N2O6
M. Wt
450,49 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Leu-OSu

CAS Number

76542-83-1

Product Name

Fmoc-Leu-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Molecular Formula

C25H26N2O6

Molecular Weight

450,49 g/mole

InChI

InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1

InChI Key

QOQFIQIYPSPWHZ-NRFANRHFSA-N

SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Leu-OSu;76542-83-1;Fmoc-L-Leu-OSu;AmbotzFAA6440;SCHEMBL10658405;MolPort-008-267-783;ZINC2539228;AKOS016002999;AK-81202;KB-281494;FT-0626504;ST24030722;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucinesuccinimidylester;2,5-Dioxo-1-pyrrolidinylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucinate;(2,5-dioxopyrrolidin-1-yl)(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu, CAS 76542-83-1) is a pre-activated, base-labile protected amino acid building block widely utilized in both solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation[1]. By featuring an N-hydroxysuccinimide (NHS) leaving group, this compound bypasses the need for in situ activation, directly acylating primary amines under mild conditions. For industrial and laboratory procurement, Fmoc-Leu-OSu represents a strategic upgrade over standard free acids, offering high crystalline stability, simplified reaction workflows, and the elimination of expensive or hazardous coupling reagents [2]. Its primary utility lies in synthesizing complex peptide sequences, modifying proteins in aqueous media, and producing high-purity pharmaceutical intermediates where racemization must be strictly controlled.

Substituting Fmoc-Leu-OSu with its free acid counterpart, Fmoc-Leu-OH, introduces significant process liabilities, primarily the mandatory use of coupling reagents like HATU, DIC, or EDC[1]. These reagents not only inflate procurement costs but also generate stoichiometric byproducts (e.g., ureas) that complicate downstream purification and increase the risk of racemization during activation. Conversely, substituting with alternative active esters such as Fmoc-Leu-OPfp (pentafluorophenyl ester) introduces environmental and toxicity concerns due to the generation of pentafluorophenol upon coupling [2]. Furthermore, utilizing Boc-Leu-OSu alters the entire synthetic strategy, requiring harsh acidic deprotection (TFA) instead of the mild, base-catalyzed piperidine deprotection enabled by the Fmoc group, making generic substitution unviable for sensitive substrates [3].

Elimination of Coupling Reagents and Byproduct Reduction

Fmoc-Leu-OSu fundamentally streamlines acyl transfer reactions by functioning as a pre-activated ester. When using Fmoc-Leu-OH, the process requires 1.0 to 1.2 equivalents of expensive coupling reagents (such as HATU or DIC) and a tertiary amine base, which generates equimolar amounts of byproducts (e.g., tetramethylurea or diisopropylurea) that require rigorous chromatographic removal[1]. In contrast, Fmoc-Leu-OSu requires 0 equivalents of external coupling agents and generates only water-soluble N-hydroxysuccinimide (NHS) as a byproduct, which is easily removed via simple aqueous washing [2].

Evidence DimensionCoupling reagent requirement and byproduct profile
Target Compound Data0 eq coupling reagents; water-soluble NHS byproduct
Comparator Or BaselineFmoc-Leu-OH (requires 1-1.2 eq HATU/DIC; generates organic-soluble urea byproducts)
Quantified Difference100% reduction in coupling reagent procurement and elimination of urea byproducts
ConditionsStandard solution-phase or solid-phase peptide coupling

Eliminating coupling reagents reduces bill-of-materials costs and significantly simplifies downstream purification, crucial for scalable manufacturing.

Superior Aqueous Bioconjugation Efficiency

For the modification of proteins or hydrophilic polymers, reactions must often proceed in aqueous or mixed aqueous-organic buffers. Attempting to couple Fmoc-Leu-OH in these environments requires in situ activation with EDC/NHS, a process highly susceptible to rapid hydrolysis, often resulting in coupling yields below 50% unless massive excesses are used [1]. Fmoc-Leu-OSu, being pre-activated and possessing controlled hydrolytic stability, reacts efficiently with primary amines at pH 7.2–8.0, routinely achieving >90% conjugation efficiency with minimal excess equivalents [2].

Evidence DimensionCoupling efficiency in aqueous/organic mixtures (pH 7-8)
Target Compound Data>90% yield with low molar excess
Comparator Or BaselineFmoc-Leu-OH + EDC/NHS (often <50% yield due to competitive hydrolysis)
Quantified Difference>40% increase in aqueous coupling yield
ConditionsAqueous buffer/DMF mixtures at room temperature

Ensures high-yielding modifications of valuable biological substrates without wasting expensive amino acid precursors or degrading the target protein.

Minimization of Epimerization (Racemization) Risks

The in situ activation of Fmoc-Leu-OH using strong uronium-based reagents (like HATU) in the presence of excess base (DIPEA) can lead to the formation of oxazolone intermediates, resulting in 1–5% epimerization to the D-Leu enantiomer depending on the conditions [1]. Because Fmoc-Leu-OSu is synthesized, purified, and isolated as a stable active ester, the coupling step requires no strong base for activation. This pre-activation strategy suppresses oxazolone formation, maintaining epimerization levels typically below 0.5% during the peptide bond formation [2].

Evidence DimensionD-enantiomer formation (epimerization) during coupling
Target Compound Data<0.5% racemization
Comparator Or BaselineFmoc-Leu-OH + HATU/DIPEA (1–5% racemization)
Quantified DifferenceUp to 10-fold reduction in epimerization
ConditionsBase-catalyzed peptide coupling

High enantiomeric purity prevents the formation of difficult-to-separate diastereomeric impurities, maximizing the yield of the active pharmaceutical ingredient.

Storage Stability and Handling Safety vs. OPfp Esters

While pentafluorophenyl (OPfp) esters are highly reactive alternatives for pre-activated coupling, they are prone to degradation over time and generate pentafluorophenol—a highly toxic and environmentally persistent byproduct—upon reaction [1]. Fmoc-Leu-OSu offers a superior balance of reactivity and stability, maintaining >98% purity for over 12–24 months when stored at 0–8°C [2]. Furthermore, its byproduct, N-hydroxysuccinimide, is non-toxic and easily managed, making OSu esters the preferred choice for environmentally conscious scale-up [1].

Evidence DimensionByproduct toxicity and long-term storage stability
Target Compound DataNon-toxic NHS byproduct; >98% stability at 0-8°C for 12+ months
Comparator Or BaselineFmoc-Leu-OPfp (generates toxic pentafluorophenol; lower long-term stability)
Quantified DifferenceComplete elimination of fluorinated toxic byproducts with equivalent or superior shelf-life
ConditionsLong-term storage and standard coupling reactions

Allows purchasing departments to safely stockpile the reagent while meeting strict environmental and safety regulations during scale-up.

Solution-Phase Peptide Synthesis (SPPS)

Ideal for synthesizing short-to-medium peptides in solution where the avoidance of coupling reagent byproducts (like ureas) drastically simplifies liquid-liquid extraction and crystallization workflows[1].

Protein and Antibody Bioconjugation

The perfect reagent for attaching a protected leucine residue to the lysine side chains of proteins in aqueous buffers, owing to its high coupling efficiency and resistance to rapid hydrolysis compared to in situ EDC activation[2].

Synthesis of Stereosensitive APIs

Crucial for manufacturing pharmaceutical intermediates where maintaining the strict L-configuration of leucine is mandatory, as the pre-activated OSu ester avoids the racemization risks associated with harsh basic activation [3].

Green Chemistry Scale-Up

Selected by process chemists looking to eliminate toxic fluorinated byproducts (from OPfp esters) and hazardous coupling agents (like HATU/HOBt) from their manufacturing pipelines, yielding only benign, water-soluble NHS [4].

XLogP3

3.8

Wikipedia

2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate

Dates

Last modified: 08-15-2023

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